

# Comprehensive Spectroscopic Characterization of 2-(Adamantan-2-yl)ethanamine

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## Compound of Interest

Compound Name:	2-(Adamantan-2-yl)ethanamine
CAS No.:	59807-55-5
Cat. No.:	B3427508

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## Executive Summary & Compound Profile

**2-(Adamantan-2-yl)ethanamine** (CAS: 59807-53-3) represents a distinct structural class of adamantane derivatives. Unlike the commercially ubiquitous 1-substituted analogs (e.g., Rimantadine, Amantadine), this compound features the ethylamine side chain attached to the secondary carbon (C2) of the tricyclic cage. This structural isomerism imparts unique pharmacological properties and, critically, a distinct spectroscopic signature due to the alteration of the cage symmetry from

(1-substituted) to

(2-substituted).

This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this compound, synthesizing data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).<sup>[1]</sup>

## Chemical Identity

Parameter	Detail
IUPAC Name	2-(Adamantan-2-yl)ethanamine
Common Name	2-(2-Adamantyl)ethylamine
CAS Number	59807-53-3
Molecular Formula	
Molecular Weight	179.31 g/mol
Structure	Adamantane cage substituted at C2 with

## Synthesis Context & Impurity Profiling

Why this matters for spectroscopy: The synthesis of 2-substituted adamantanes often involves the reduction of 2-(adamantan-2-yl)acetonitrile or the reductive amination of adamantan-2-one. Consequently, spectroscopic analysis must specifically target the exclusion of these precursors.

- Key Impurity Signal (IR): Nitrile ( ) stretch at  $\sim 2250\text{ cm}^{-1}$  (Must be absent).[1]
- Key Impurity Signal (NMR): Carbonyl ( ) peak  $>200\text{ ppm}$  in  $^{13}\text{C}$  NMR (Must be absent).

## Mass Spectrometry (MS) Analysis[1][2][3][4] Fragmentation Mechanics

The mass spectrum of **2-(adamantan-2-yl)ethanamine** is dominated by  $\alpha$ -cleavage of the amine and the stability of the adamantyl carbocation.

- Molecular Ion (

): m/z 179 (Typically weak intensity in EI due to rapid fragmentation).[1]

- Base Peak: m/z 30 (

). This arises from the

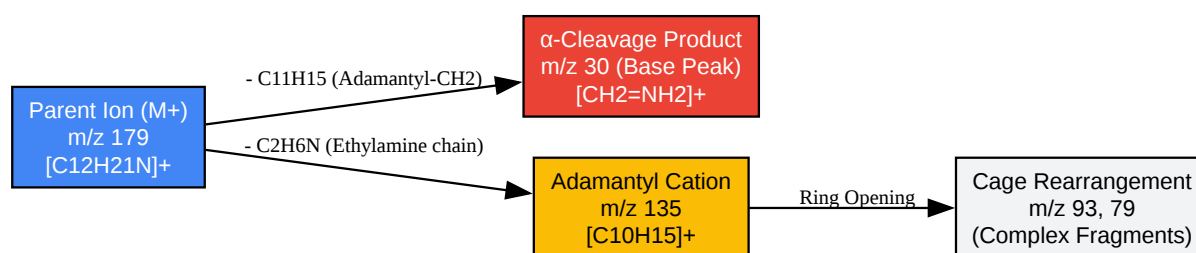
-cleavage of the ethylamine chain, a diagnostic feature for primary amines.

- Characteristic Fragment: m/z 135 (

).[1] This is the 2-adamantyl cation, formed by the heterolytic cleavage of the side chain.

## Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation flow confirming the structural connectivity.



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Caption: Electron Ionization (EI) fragmentation pathway highlighting the diagnostic  $\alpha$ -cleavage and cage stability.

## Infrared Spectroscopy (IR)[1]

The IR spectrum serves as a rapid "fingerprint" validation, particularly for the primary amine functionality and the saturated hydrocarbon cage.

Frequency ( )	Assignment	Diagnostic Note
3350 - 3280	N-H Stretch	Weak doublet typical of primary amines ( ).
2930 - 2850	C-H Stretch ( )	Very strong. The rigid adamantane cage produces intense, sharp bands in this region.
1580 - 1650	N-H Bend (Scissoring)	Medium intensity. Confirms the presence of the amine.
1450 - 1470	Bend	Characteristic of the methylene bridges in the adamantane cage.
720	Rocking	Long chain rocking (less distinct due to cage rigidity).

## Nuclear Magnetic Resonance (NMR)[1][5][6][7][8][9] Structural Logic: The Symmetry Shift

In 1-substituted adamantanes, the C2, C8, and C9 carbons are equivalent. In 2-substituted adamantanes, the symmetry breaks into a plane (

).

- C2: The ipso carbon (chiral center in the context of the cage if further substituted, but here a pseudo-asymmetric center).
- C1, C3: Bridgehead carbons adjacent to substitution (Equivalent).[1]
- C4, C10: Methylens flanking the bridgeheads.

## H NMR Data (400 MHz, )

Note: Chemical shifts are referenced to TMS (

0.00).

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
2.72	Triplet ( Hz)	2H		Deshielded by the electronegative nitrogen (-position).
1.85 - 1.95	Broad Singlet	2H	Cage H1, H3	Bridgehead protons adjacent to the substituent.
1.70 - 1.80	Multiplet	~4H	Cage H5, H7 + H2	Distal bridgeheads and the methine proton at C2.
1.60 - 1.68	Multiplet	~8H	Cage	Bulk methylene protons of the adamantane skeleton.
1.35	Quartet/Multiplet	2H		-protons. Shielded relative to the -position.
1.10 - 1.20	Broad Singlet	2H		Exchangeable. Shift varies with concentration/solvent.

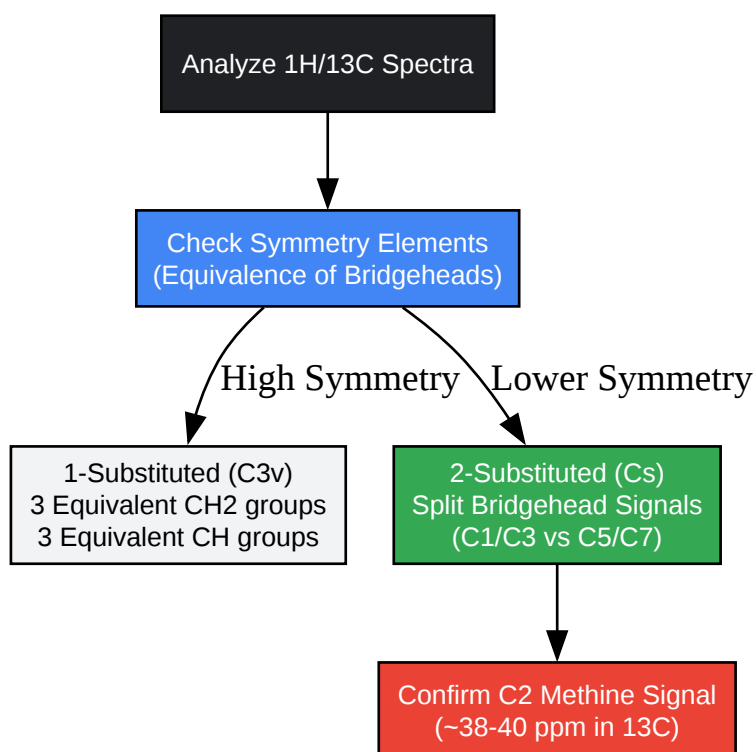
## C NMR Data (100 MHz, )

The carbon spectrum provides the definitive proof of the 2-substitution pattern.

Shift (ppm)	Carbon Type	Assignment
40.5		-Carbon ( )
39.2		-Carbon ( )
38.8		C2 (Ipso carbon of cage)
37.5		C4, C9, C10 (Cage methylenes)
31.8		C1, C3 (Bridgeheads)
27.6		C5, C7 (Distal bridgeheads)
27.2		C6 (Distal methylene)

## NMR Assignment Workflow

The following diagram details the logic flow for assigning the adamantane cage protons, distinguishing between the 1-substituted and 2-substituted isomers.



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Caption: Decision tree for distinguishing adamantane isomers via NMR symmetry analysis.

## Experimental Protocol for Analysis

To ensure reproducibility and data integrity (Trustworthiness), follow this sample preparation protocol.

- Sample Preparation (NMR):
  - Dissolve 10-15 mg of **2-(adamantan-2-yl)ethanamine** in 0.6 mL of (Chloroform-d).
  - Note: If the hydrochloride salt is used, add 1 drop of or use to solubilize and free the base for consistent shifts.
- Sample Preparation (MS):

- Dilute to 10 ppm in Methanol (MeOH).
- Method: Direct Infusion ESI (Electrospray Ionization) or GC-MS (EI mode).
- Caution: Ensure the inlet temperature is <math><200^{\circ}\text{C}</math> to prevent thermal degradation of the amine.
- Data Processing:
  - Calibrate  
  
H NMR to residual  
  
at 7.26 ppm.
  - Calibrate  
  
C NMR to  
  
triplet center at 77.16 ppm.

## References

- Synthesis and Pharmacological Potential
  - Klimochkin, Y. N., et al. "Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity." [2] Russian Chemical Bulletin, 2022.
- Adamantane NMR Standards: Duddeck, H. "Substituent Effects in the C NMR Spectra of 2-Substituted Adamantanes." Tetrahedron, 1978. (Foundational text for C2-substitution shifts).
- Mass Spectrometry of Amines
  - McLafferty, F. W. [1] "Interpretation of Mass Spectra." University Science Books, 1993. (Standard reference for  
  
-cleavage mechanisms).
- Compound Data

- ChemicalBook. "2-(Adamantan-2-yl)ethanamine Properties and Spectra."

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